molecular formula C27H24BrN3O7 B15171679 C27H24BrN3O7

C27H24BrN3O7

Cat. No.: B15171679
M. Wt: 582.4 g/mol
InChI Key: PWBCNOWNLUBNBZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule featuring multiple functional groups, including bromine, ethoxy, hydroxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6aR)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The bromine, ethoxy, hydroxy, and nitro groups are introduced through various substitution reactions. Common reagents include bromine for bromination, ethyl alcohol for ethoxylation, and nitric acid for nitration.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aS,6aR)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • (3R,3aS,6aR)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • (3R,3aS,6aR)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(4-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Uniqueness

The uniqueness of (3R,3aS,6aR)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C27H24BrN3O7

Molecular Weight

582.4 g/mol

IUPAC Name

3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C27H24BrN3O7/c1-3-15-8-10-17(11-9-15)29-26(33)22-23(16-12-20(28)24(32)21(13-16)37-4-2)30(38-25(22)27(29)34)18-6-5-7-19(14-18)31(35)36/h5-14,22-23,25,32H,3-4H2,1-2H3

InChI Key

PWBCNOWNLUBNBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C(=C5)Br)O)OCC

Origin of Product

United States

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